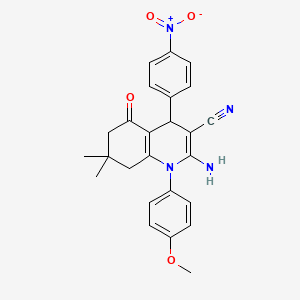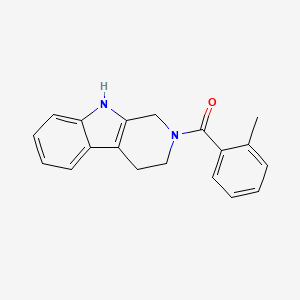![molecular formula C20H15IN2O2S B11545830 O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B11545830.png)
O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-IODOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodophenyl group and a phenylcarbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-iodoaniline with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylcarbamothioyl Group: The next step involves the introduction of the phenylcarbamothioyl group. This can be achieved by reacting the benzamide intermediate with phenyl isothiocyanate under mild conditions.
Final Coupling Reaction: The final step involves the coupling of the iodophenyl group with the phenylcarbamothioyl-substituted benzamide. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate conditions.
Industrial Production Methods
Industrial production of N-(4-IODOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-(4-IODOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Chemical Probes: It can be used as a chemical probe to study the interactions of specific proteins or other biomolecules.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-IODOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE: Similar structure but with a bromine atom instead of iodine.
N-(4-CHLOROPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE: Similar structure but with a chlorine atom instead of iodine.
N-(4-FLUOROPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of N-(4-IODOPHENYL)-4-[(PHENYLCARBAMOTHIOYL)OXY]BENZAMIDE lies in the presence of the iodine atom, which can influence its reactivity, biological activity, and other properties.
Properties
Molecular Formula |
C20H15IN2O2S |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-phenylcarbamothioate |
InChI |
InChI=1S/C20H15IN2O2S/c21-15-8-10-17(11-9-15)22-19(24)14-6-12-18(13-7-14)25-20(26)23-16-4-2-1-3-5-16/h1-13H,(H,22,24)(H,23,26) |
InChI Key |
XYNSCBYYBKBFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)
![2-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11545758.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11545760.png)
![(8E)-2-amino-6-ethyl-8-(2-methylbenzylidene)-4-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11545764.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545780.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11545785.png)
![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)

![Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11545810.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545814.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11545817.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11545828.png)
